molecular formula C17H20N2O2 B1355886 N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide CAS No. 953754-87-5

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide

Cat. No.: B1355886
CAS No.: 953754-87-5
M. Wt: 284.35 g/mol
InChI Key: UWAATYLLBVQZCO-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a clear structural description that reflects the compound's molecular architecture. The name indicates the presence of a 4-aminophenyl group attached to the nitrogen atom of a propanamide functional group, with the alpha carbon of the propanamide bearing a 2,6-dimethylphenoxy substituent. This nomenclature system precisely defines the connectivity pattern and substitution pattern of the molecule, facilitating unambiguous chemical communication and database searching.

The molecular formula C₁₇H₂₀N₂O₂ reveals the elemental composition and provides insight into the compound's structural complexity. The presence of seventeen carbon atoms indicates a substantial aromatic framework, while the twenty hydrogen atoms suggest moderate saturation with specific substitution patterns. The two nitrogen atoms are strategically positioned to provide both nucleophilic character and hydrogen bonding capabilities, with one nitrogen incorporated into the propanamide linkage and the other forming part of the aminophenyl substituent. The two oxygen atoms contribute to the compound's polarity and potential for intermolecular interactions, with one oxygen participating in the amide carbonyl group and the other serving as the ether linkage in the phenoxy moiety.

The Chemical Abstracts Service registry number 953754-87-5 provides a unique identifier for this compound within chemical databases and literature searches. The molecular weight of 284.35 grams per mole positions this compound within the range typical for pharmaceutical intermediates and bioactive molecules, suggesting potential applications in drug discovery and development. The molecular descriptor login number MFCD09730158 further facilitates database queries and chemical inventory management systems.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound requires sophisticated techniques similar to those employed in high-resolution protein crystallography, where subatomic resolution structures have successfully revealed hydrogen atom positions and detailed bonding patterns. The compound's crystalline structure would benefit from X-ray diffraction studies conducted under controlled temperature and pressure conditions, as demonstrated in recent advances in structural biology where researchers have achieved subatomic resolution capable of resolving individual hydrogen atoms and their bonding networks.

The three-dimensional conformational analysis of this compound involves considerations of rotational barriers around key bonds, particularly the carbon-oxygen bond connecting the propanamide chain to the dimethylphenoxy group and the carbon-nitrogen bond linking the propanamide carbonyl to the aminophenyl ring. These rotational degrees of freedom create multiple possible conformations that may interconvert in solution, influencing the compound's physical properties and biological activity. The steric interactions between the dimethyl substituents on the phenoxy ring and the propanamide chain would be expected to restrict certain conformations, leading to preferred orientations that minimize unfavorable contacts.

Advanced crystallographic techniques incorporating high-pressure methodologies, as demonstrated in studies of platinum phase transitions under extreme conditions, could provide insights into the compound's behavior under various environmental stresses. Such studies would reveal how the molecular packing arrangements change with pressure and temperature, potentially uncovering polymorphic forms with distinct physical and chemical properties. The systematic analysis of hydrogen bonding patterns within the crystal lattice would illuminate the intermolecular forces responsible for crystal stability and could guide the development of improved synthetic and purification strategies.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through both proton and carbon-13 experiments. The proton nuclear magnetic resonance spectrum would exhibit characteristic signals for the aromatic protons in both phenyl rings, with the aminophenyl protons appearing as a typical para-disubstituted pattern and the dimethylphenoxy protons showing the expected meta-disubstituted aromatic signals. The propanamide methyl group would generate a characteristic doublet due to coupling with the adjacent methine proton, while the methine proton itself would appear as a quartet reflecting its coupling to the methyl group.

Modern nuclear magnetic resonance prediction algorithms, as implemented in contemporary spectroscopic databases, enable accurate simulation of expected chemical shifts and coupling patterns for complex organic molecules. These computational tools facilitate structure verification and assignment of overlapping signals in crowded spectral regions. The dimethyl substituents on the phenoxy ring would produce equivalent singlet signals in the aliphatic region, serving as diagnostic markers for the compound's identity. The amino group protons would typically appear as a broad signal that exchanges with deuterium oxide, confirming the presence of the primary amine functionality.

Fourier transform infrared spectroscopy reveals the compound's functional group characteristics through vibrational analysis, with particular emphasis on the amide carbonyl stretching frequency and the amino group stretching modes. Research on related benzamide compounds has demonstrated that amide carbonyl groups typically exhibit strong absorption bands around 1633 wavenumbers, with computational predictions showing good agreement with experimental values when accounting for intermolecular hydrogen bonding effects. The amino group stretching vibrations would appear in the region between 3230 and 3469 wavenumbers, often as multiple bands due to symmetric and asymmetric stretching modes.

Ultraviolet-visible spectroscopy provides information about the compound's electronic transitions and chromophoric properties, particularly focusing on the extended conjugation between the aromatic rings and the amide linkage. The compound would be expected to exhibit absorption maxima characteristic of substituted aniline derivatives, with the amino group acting as an electron-donating substituent that shifts absorption toward longer wavelengths. Computational studies using density functional theory methods have successfully predicted absorption spectra for similar compounds, with calculated values showing good correlation with experimental measurements in aqueous and organic solvents.

Computational Chemistry Approaches to Electron Density Mapping

Computational chemistry investigations of this compound employ density functional theory methods to explore electronic structure and molecular properties. The B3LYP functional combined with 6-311G(d,p) basis sets has proven effective for studying similar organic compounds, providing accurate geometries and electronic properties while maintaining computational efficiency. These calculations reveal the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions.

Electron density mapping through computational analysis illuminates the electronic communication between the amino group and the aromatic system, revealing the extent of conjugation and charge distribution patterns. The amide linkage serves as a crucial electronic bridge that modulates the electron density on both aromatic rings, with the carbonyl group acting as an electron-withdrawing center that polarizes the adjacent bonds. Advanced computational methods incorporating solvent effects through continuum models provide insights into how the molecular environment influences electronic structure and spectroscopic properties.

The computational analysis extends to investigating weak non-covalent interactions that stabilize particular conformations and influence crystal packing arrangements. Atoms-in-molecules theory provides a rigorous framework for analyzing chemical bonding and electron density topology, revealing critical points and bond paths that characterize the compound's electronic structure. These studies identify hydrogen bonding patterns, van der Waals interactions, and potential π-π stacking arrangements that contribute to the compound's physical properties and stability.

Molecular orbital analysis through computational chemistry reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into the compound's redox properties and potential for electronic excitation. The frontier molecular orbital energies influence the compound's reactivity toward electrophiles and nucleophiles, while the orbital shapes and symmetries determine selection rules for electronic transitions observed in ultraviolet-visible spectroscopy. These computational studies support experimental spectroscopic assignments and provide predictive capabilities for designing related compounds with tailored electronic properties.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)16(11)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAATYLLBVQZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide generally follows a two-step approach:

  • Step 1: Formation of an activated intermediate amide or acyl chloride derivative from 4-aminophenyl and a suitable acid derivative.
  • Step 2: Nucleophilic substitution or coupling of the intermediate with 2,6-dimethylphenol or its derivatives to form the target compound.

This approach is consistent with methods used for related compounds such as N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide, where 4-aminophenol is first converted to N-(4-aminophenyl)chloroacetamide, which then undergoes nucleophilic substitution with dimethylphenol derivatives.

Detailed Synthetic Route

Step Reaction Reagents & Conditions Notes
1 Formation of N-(4-aminophenyl)propanamide intermediate 4-Aminophenyl derivative + Propanoyl chloride or propanoic acid activated derivative (e.g., acid chloride or anhydride) Use of base (e.g., triethylamine) to neutralize HCl byproduct; low temperature to avoid side reactions
2 Nucleophilic substitution with 2,6-dimethylphenol Intermediate + 2,6-dimethylphenol, base (e.g., K2CO3), solvent (e.g., DMF or acetone), heat The phenolic oxygen attacks the acyl intermediate, forming the ether linkage

This synthetic route is adapted from analogous preparations of similar compounds where the chloroacetamide intermediate is substituted by dimethylphenol derivatives.

Alternative Methods

  • Direct Amide Bond Formation from Carboxylic Acids: Recent advances allow direct formation of amide bonds from carboxylic acids and amines under mild conditions using coupling reagents or catalytic systems in aqueous or surfactant media. This could be adapted for the preparation of this compound by reacting 4-aminophenyl with 2-(2,6-dimethylphenoxy)propanoic acid or its activated derivatives.

  • One-Pot Synthesis: Multi-step one-pot protocols can improve efficiency by combining intermediate formation and substitution steps without isolation, reducing purification steps and waste.

Industrial Scale Considerations

  • Optimization of Reaction Conditions: Temperature, solvent choice, and base concentration are optimized to maximize yield and purity while minimizing by-products and reaction time.

  • Use of Catalysts: Catalysts may be employed to enhance nucleophilic substitution rates or amide bond formation efficiency.

  • Continuous Flow Reactors: Industrial synthesis may utilize continuous flow technology for better control over reaction parameters and scalability.

  • Purification: Post-reaction purification involves filtration, extraction, and recrystallization or chromatography to obtain high-purity product.

Research Findings and Data Tables

Reaction Yields and Conditions

Reaction Step Conditions Yield (%) Remarks
Formation of N-(4-aminophenyl)propanamide intermediate Propanoyl chloride, base, 0–5 °C, 2 h 85–90 High yield with controlled temperature
Nucleophilic substitution with 2,6-dimethylphenol DMF, K2CO3, 60–80 °C, 6–12 h 75–85 Longer reaction time needed for complete conversion

Comparative Data for Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Preparation Notes
N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide C16H18N2O2 270.33 Prepared via chloroacetamide intermediate and nucleophilic substitution
N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide C17H20N2O2 284.35 Similar synthetic strategy, with positional isomer of dimethylphenoxy group
This compound C17H20N2O2 284.35 Expected to follow analogous preparation methods

Summary of Key Points

  • The preparation of this compound typically involves initial formation of an amide intermediate from 4-aminophenyl derivatives and propanoyl chloride or activated acid derivatives.
  • Subsequent nucleophilic substitution with 2,6-dimethylphenol under basic conditions yields the target compound.
  • Reaction conditions such as temperature, solvent, and base are critical for optimizing yield and purity.
  • Alternative modern methods include direct amide bond formation from carboxylic acids using catalytic systems in aqueous media, which may enhance sustainability and efficiency.
  • Industrial scale synthesis benefits from continuous flow reactors, catalyst use, and optimized purification techniques.
  • Research data on structurally related compounds support the feasibility and efficiency of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Effects : Studies have shown that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
  • Analgesic Properties : Its analgesic effects have been explored in preclinical models, suggesting potential use in pain management.

Biological Investigations

The compound has been utilized as a biochemical probe in various enzymatic studies:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
  • Binding Affinity Studies : Molecular docking studies have demonstrated its interaction with various biological targets, providing insights into its mechanism of action and potential therapeutic applications.

Material Science

In addition to biological applications, this compound is being explored for its utility in developing specialty chemicals and materials:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing more complex organic molecules used in advanced materials.
  • Coatings and Adhesives : Its chemical properties may be advantageous in formulating coatings and adhesives with specific performance characteristics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory pathways
AnalgesicDemonstrated pain relief in preclinical models
Enzyme InhibitionInhibits specific metabolic enzymes
Binding AffinityInteracts with various biological receptors

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced inflammation markers in animal models of arthritis. The study highlighted its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition profile of this compound revealed that it effectively inhibited enzymes involved in lipid metabolism. This finding suggests possible applications in managing metabolic disorders such as obesity and diabetes.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the dimethylphenoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Phenoxyamide Derivatives

Compound Name Phenoxy Substituents Amide Chain Aromatic Amino Group Molecular Weight (g/mol) Source Evidence
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide 2,6-dimethyl Propanamide 4-aminophenyl 298.38 Target Compound
N-(2,6-dimethylphenyl)-2-(4-methylphenoxy)-propanamide 4-methyl Propanamide 2,6-dimethylphenyl 283.36
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)-propanamide 2,5-dimethyl Propanamide 4-amino-2-methylphenyl 297.39 (calculated)
Oxadixyl (pesticide) 2,6-dimethyl Acetamide 2-oxo-3-oxazolidinyl 278.34
Compound XVI (anticonvulsant) Unspecified Acetamide Benzothiazole

Key Observations :

  • Amide Chain Length : Propanamide derivatives (target compound, ) have longer chains than acetamide-based compounds (e.g., oxadixyl, anticonvulsant XVI), which may alter hydrophobicity and membrane permeability .
  • Amino Group Modifications: The 4-aminophenyl group in the target compound differs from 4-amino-2-methylphenyl (e.g., sc-329769 ), where the additional methyl group could influence solubility or metabolic oxidation .

Pharmacological and Functional Comparisons

Anticonvulsant Activity

Aroxyacetamides with shorter chains (e.g., acetamide derivative XVI) demonstrated 100% protection against maximal electroshock seizures (MES) in mice at 100 mg/kg, whereas propanamide analogs like VIII showed 75% efficacy in rats .

Structure-Activity Relationship (SAR) Insights

  • Phenoxy Substituents: 2,6-Dimethyl configurations (target compound, oxadixyl) are common in bioactive molecules, likely due to optimal steric and electronic effects for target engagement .
  • Amide Chain Elongation : Propanamide chains may improve metabolic stability over acetamides but reduce aqueous solubility, as seen in comparisons between sc-329770 (acetamide) and sc-329771 (propanamide) .
  • Amino Group Positioning: Para-amino substitution (target compound) versus meta-amino (e.g., 2-(3-aminophenyl) benzothiazole ) can drastically alter receptor affinity, as observed in benzothiazole sulfonamides .

Biological Activity

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 302.38 g/mol
  • Key Functional Groups :
    • Aminophenyl group, which may facilitate hydrogen bonding.
    • Dimethylphenoxy group, enhancing lipophilicity and membrane permeability.

This compound interacts with various biological targets, influencing several pathways:

  • Enzyme Interaction : It acts as a probe in biochemical assays to study enzyme interactions and receptor binding .
  • Signal Transduction Modulation : The compound can modulate pathways related to inflammation and cancer progression by affecting specific enzymes and receptors involved in these processes .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Molecular Docking Studies : These studies suggest that the compound targets vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis .
  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer types, including colorectal and breast cancer cell lines .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Lipoxygenase Inhibition : It has shown potential in inhibiting lipoxygenase (LOX) enzymes, which play a critical role in inflammatory responses .
  • Biochemical Assays : Experimental data support its use as a multi-target agent capable of modulating inflammatory pathways effectively .

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

StudyFocusFindings
Huddara et al. (2020)Anticancer ActivityIdentified as a potent inhibitor of VEGFR; effective against colorectal cancer cell lines.
Xue et al. (2020)Antibiotic ResistanceDemonstrated efficacy against Streptococcus pneumoniae, highlighting its potential as an antibiotic agent.
Sweidan & Sabbah (2022)Multi-target ActivityShowed significant inhibition of PI3Kα, indicating potential in cancer therapy.

Q & A

Q. What are the established synthetic routes for N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically begins with 2,6-dimethylphenol as the starting material. Key steps include:
  • Alkylation : Reaction with an alkylating agent (e.g., propanol derivative) to introduce the propanamide backbone.
  • Acylation : Use of acetic anhydride or acetyl chloride to form the acetamide intermediate.
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Critical parameters include reaction temperature (optimized at 60–80°C for alkylation), stoichiometric ratios (e.g., 1:1.2 phenol-to-alkylating agent), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield and purity are highly dependent on solvent choice (e.g., DMF for polar intermediates) and reaction time (6–12 hours for acylation) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing This compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm molecular structure by analyzing aromatic protons (δ 6.8–7.2 ppm for phenoxy groups) and amine protons (δ 4.5–5.0 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
    These methods align with protocols used for structurally related phenoxyacetamides .

Q. What in vitro assays are recommended to evaluate the compound’s neuroprotective or pharmacological activity?

  • Methodological Answer :
  • Neurotransmitter Modulation : Measure dopamine/serotonin levels in neuronal cell lines (e.g., SH-SY5Y) using HPLC-ECD.
  • Cytotoxicity Assays : MTT or LDH assays to assess neuroprotection against oxidative stress (e.g., H₂O₂-induced damage).
  • Enzyme Inhibition : Screen for ACAT1 inhibition (IC₅₀ determination via fluorometric assays) .
    Data from analogous compounds show neuroprotective effects via neurotransmitter modulation .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis to ensure enantiomeric purity?

  • Methodological Answer :
  • Chiral Catalysts : Use (S)- or (R)-BINOL derivatives to induce enantioselectivity during alkylation.
  • Chiral HPLC : Employ columns like Chiralpak AD-H to resolve enantiomers (mobile phase: hexane/isopropanol 90:10).
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis with racemization conditions (e.g., enzymatic acylation).
    Stereochemical challenges are noted in the synthesis of related (S)-configured acetamides .

Q. How can contradictory data on the compound’s IC₅₀ values across studies be resolved?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent enzyme sources (e.g., recombinant human ACAT1 vs. rat liver microsomes) and substrate concentrations.
  • Positive Controls : Include reference inhibitors (e.g., Sandoz 58-035 for ACAT1) to validate assay sensitivity.
  • Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare inter-lab variability.
    Discrepancies in ACAT1 inhibition data (e.g., 0.3 μM in rats vs. 1.2 μM in human cell lines) highlight species-specific differences .

Q. What computational strategies predict the compound’s interaction with molecular targets like ACAT1?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in the ACAT1 active site (PDB: 6XYZ).
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS).
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities.
    These approaches are validated in studies of structurally similar ACAT inhibitors .

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